![molecular formula C10H17N3S B1487963 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin CAS No. 1226147-44-9](/img/structure/B1487963.png)
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin
Übersicht
Beschreibung
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine is a compound that features a thiazole ring and a piperazine moiety. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities . Piperazine is a cyclic organic compound with two nitrogen atoms at opposite positions in the ring, often used in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in oncology and neurology.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Biochemische Analyse
Biochemical Properties
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine, have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes . The compound’s interaction with these enzymes disrupts essential bacterial processes, leading to cell death. Additionally, it has been reported to interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .
Cellular Effects
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . The compound’s impact on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leads to altered gene expression and metabolic changes that promote cell death .
Molecular Mechanism
The molecular mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For instance, it has been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine, can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, such as apoptosis and cell cycle regulation .
Dosage Effects in Animal Models
The effects of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including organ damage and systemic toxicity . Studies have identified threshold effects, where the compound’s efficacy is maximized at specific dosage ranges, beyond which toxicity increases .
Metabolic Pathways
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its efficacy and toxicity . Studies have shown that thiazole derivatives can be efficiently transported across cell membranes, allowing them to reach their target sites .
Subcellular Localization
The subcellular localization of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to induce apoptosis . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine typically involves the reaction of 2,4-dimethylthiazole with piperazine under specific conditions. One common method includes:
Synthetic Route: The reaction of 2,4-dimethylthiazole with piperazine in the presence of a suitable base and solvent.
Reaction Conditions: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial methods may involve continuous flow reactors to optimize yield and purity, ensuring scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions: Typical reagents include halogens for substitution reactions and acids or bases for catalysis.
Major Products: The products depend on the specific reaction conditions but often include derivatives with modified functional groups on the thiazole ring.
Wirkmechanismus
The mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine can be compared with other thiazole and piperazine derivatives:
Similar Compounds: Thiazole derivatives like 2,4-dimethylthiazole and piperazine derivatives such as N-methylpiperazine.
Eigenschaften
IUPAC Name |
2,4-dimethyl-5-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-8-10(14-9(2)12-8)7-13-5-3-11-4-6-13/h11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJJCPLEUWLWOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


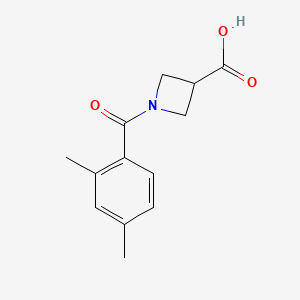
![1-{[(Propan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1487883.png)
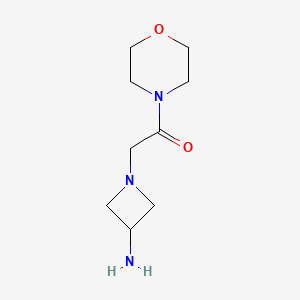
![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)
![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)
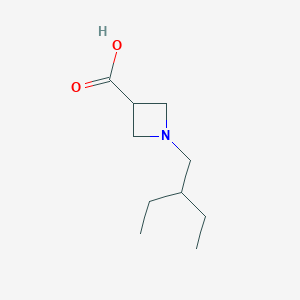



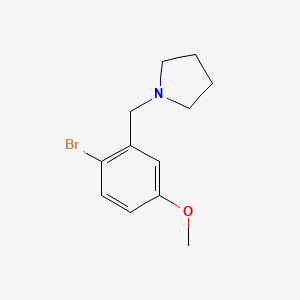
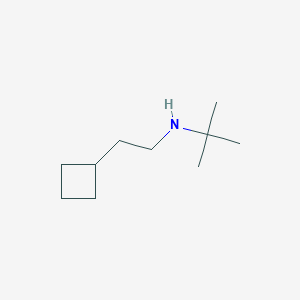
![2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1487899.png)

![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)
